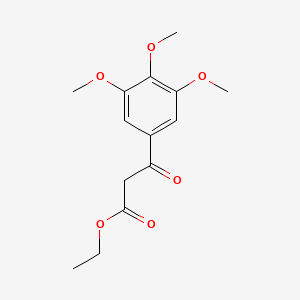

Ethyl 3,4,5-trimethoxybenzoylacetate

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. This particular arrangement of methoxy (B1213986) groups is a key structural requirement for the activity of numerous inhibitors of tubulin polymerization. nih.gov Tubulin is a protein that is essential for cell division, and its disruption is a key mechanism for many anticancer drugs.

One of the most notable applications of trimethoxybenzoyl derivatives is in the synthesis of combretastatin (B1194345) analogues. researchgate.netbeilstein-journals.orgnih.gov Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. beilstein-journals.org The 3,4,5-trimethoxybenzoyl moiety is crucial for the binding of these compounds to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics and ultimately, cell death in cancerous cells. nih.gov

Research has demonstrated that modifications of the core combretastatin structure can lead to compounds with improved pharmacological properties. Ethyl 3,4,5-trimethoxybenzoylacetate and similar derivatives serve as key starting materials for creating these novel analogues, allowing for the exploration of structure-activity relationships and the development of more effective and less toxic anticancer agents. researchgate.netnih.gov

The versatility of this compound also extends to the synthesis of other heterocyclic compounds with potential therapeutic applications, further highlighting its importance as a building block in medicinal chemistry.

Historical Perspective of Research on Related Trimethoxybenzoyl Derivatives

The journey of trimethoxybenzoyl derivatives in scientific research is intrinsically linked to the study of natural products. Gallic acid (3,4,5-trihydroxybenzoic acid), the parent compound, has been known for centuries and is found in a variety of plants. nih.gov Early research focused on the isolation and characterization of gallic acid and its simple esters, which were noted for their antioxidant properties. researchgate.net

The transition from studying the naturally occurring hydroxylated compounds to their methylated counterparts marked a significant step in medicinal chemistry. The methylation of the hydroxyl groups of gallic acid to produce 3,4,5-trimethoxybenzoic acid and its derivatives was a key development. This structural modification often enhances a molecule's metabolic stability and cell permeability, crucial factors for drug efficacy. An early paper published in the Journal of the American Chemical Society in 1929 detailed the preparation of various methylated gallic acids, laying the groundwork for future synthetic explorations. acs.org

The concept of the "pharmacophore" began to take shape in the late 19th and early 20th centuries, with pioneers like Paul Ehrlich proposing that specific molecular features are responsible for biological activity. nih.gov Over time, the 3,4,5-trimethoxybenzoyl moiety came to be recognized as a critical pharmacophore, particularly for compounds targeting tubulin. nih.govresearchgate.net This recognition fueled further research into the synthesis and biological evaluation of a wide array of molecules containing this key structural element, solidifying the importance of precursors like this compound in the ongoing quest for new and improved medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYNISLTHXQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184524 | |

| Record name | Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3044-56-2 | |

| Record name | Ethyl (3,4,5-trimethoxybenzoyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3044-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3,4,5-trimethoxybenzoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003044562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3044-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (3,4,5-TRIMETHOXYBENZOYL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3PLH5C23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Ethyl 3,4,5 Trimethoxybenzoylacetate

Established Synthetic Pathways

Traditional methods for synthesizing β-keto esters like Ethyl 3,4,5-trimethoxybenzoylacetate rely on well-understood reaction pathways that have been foundational in organic chemistry.

Reaction of 3,4,5-Trimethoxyphenol with Ethyl Acetate (B1210297)

The direct acylation of a phenol (B47542) with an ester like ethyl acetate is not a commonly reported high-yield pathway for synthesizing β-keto esters. Such a transformation would likely require activation of either the phenol or the ester. Conceptually, this could be envisioned as a Friedel-Crafts-type acylation; however, this reaction typically employs more reactive acylating agents like acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst.

A related, though distinct, synthetic route involves the nucleophilic substitution reaction of a phenoxide with an activated acetate derivative. For instance, the synthesis of similar compounds has been achieved by reacting a phenol with ethyl chloroacetate (B1199739) in the presence of a base in a solvent like dry DMF. znaturforsch.com This Williamson ether synthesis followed by other transformations is a more plausible, albeit indirect, approach than the direct reaction with ethyl acetate.

Condensation Reactions

Condensation reactions, particularly the Claisen condensation, are the cornerstone for the synthesis of β-keto esters. This method involves the base-mediated reaction between two ester molecules or, in a crossed Claisen condensation, between an ester and a ketone.

One effective pathway is the condensation of 3',4',5'-trimethoxyacetophenone (B153969) with a carbonate ester, such as diethyl carbonate. In this reaction, a strong base is used to deprotonate the α-carbon of the acetophenone (B1666503), creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the diethyl carbonate. The subsequent loss of an ethoxide group yields the target β-keto ester.

Another classical approach begins with 3,4,5-trimethoxybenzoic acid. The acid is first converted to a more reactive derivative, such as an acid chloride or an ester (e.g., methyl 3,4,5-trimethoxybenzoate). This derivative is then reacted with the enolate of ethyl acetate, formed by a strong base, to produce this compound. The general mechanism for these base-mediated condensations is a fundamental strategy for C-C bond formation. unive.it

Sodium Amide-Mediated Syntheses

Sodium amide (NaNH₂) is a strong base frequently employed as a catalyst or reagent in the synthesis of β-keto esters via Claisen-type condensations. google.comnih.gov Its high basicity allows for the essentially irreversible deprotonation of the α-carbon of ketones or esters, generating the required enolate in high concentration and driving the reaction forward. acs.org

The general process involves slowly adding the ketone or ester to a solution containing the acylating agent (e.g., another ester or a carbonate) and at least an equimolar amount of sodium amide in an inert solvent. google.comacs.org The strong basicity of sodium amide is particularly advantageous in forcing the equilibrium of the condensation reaction towards the product side. acs.orgacs.org While highly effective, the use of sodium amide requires anhydrous conditions due to its high reactivity with water.

| Base | Role in Synthesis | Typical Reaction |

| **Sodium Amide (NaNH₂) ** | Strong base for enolate formation | Claisen and related condensations |

| Sodium Hydride (NaH) | Strong base for enolate formation | Claisen and related condensations |

| Sodium Ethoxide (NaOEt) | Strong base for enolate formation | Claisen and related condensations |

Advanced Synthetic Approaches and Process Optimization Studies

Modern synthetic chemistry aims to develop more efficient, milder, and environmentally benign methods. Research into the synthesis of β-keto esters reflects this trend, with a focus on novel catalytic systems.

Catalytic Strategies in this compound Synthesis

While stoichiometric strong bases are traditional, catalytic methods offer advantages in terms of milder conditions and reduced waste. For the synthesis of β-keto esters, several advanced catalytic strategies have been developed that could be applied to optimize the production of this compound.

Lewis Acid Catalysis : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be efficient catalysts for the transesterification of β-keto esters. researchgate.net This approach could be adapted for the synthesis of the target compound, potentially from a different methyl or benzyl (B1604629) ester precursor, under milder conditions than those required for traditional base-mediated condensations.

Mild Base Catalysis : Research has shown that even mild bases like sodium acetate can effectively catalyze the synthesis of β-keto esters from specific precursors like 2,2,6-trimethyl-4H-1,3-dioxin-4-one and an alcohol. organic-chemistry.org This method, conducted in refluxing tetrahydrofuran (B95107) (THF), avoids harsh conditions and can produce nearly quantitative yields, representing a significant process optimization. organic-chemistry.org

Transition-Metal Catalysis : Palladium-catalyzed reactions of allyl β-keto esters represent a significant advancement in β-keto ester chemistry. nih.gov These methods involve the generation of palladium enolates, which can then undergo various transformations. While often used for modifying existing β-keto esters, the principles of transition-metal catalysis offer powerful tools for developing novel synthetic routes that proceed under neutral conditions. nih.gov

The exploration of these catalytic systems is part of a broader effort to improve the efficiency and sustainability of organic synthesis. rsc.org

| Catalytic Approach | Catalyst Example | Potential Advantage |

| Lewis Acid Catalysis | Boron trifluoride etherate (BF₃·OEt₂) | Milder reaction conditions, high efficiency. |

| Mild Base Catalysis | Sodium Acetate (NaOAc) | Avoids harsh reagents, can give quantitative yields. |

| Transition-Metal Catalysis | Palladium Complexes | Neutral reaction conditions, novel transformations. |

Iii. Chemical Reactivity and Transformative Synthesis Involving Ethyl 3,4,5 Trimethoxybenzoylacetate

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in Ethyl 3,4,5-trimethoxybenzoylacetate—namely the ester, the ketone, and the acidic α-hydrogens—provides multiple sites for chemical modification. This reactivity is harnessed by synthetic chemists to construct elaborate molecular architectures.

The ethyl ester group of this compound can be hydrolyzed under basic conditions, a reaction known as saponification, to yield the corresponding carboxylate salt. Subsequent acidification of this salt produces 3,4,5-trimethoxybenzoylactic acid. This transformation is a fundamental step that can be used to introduce a carboxylic acid group, which can then participate in further reactions such as amide bond formation or reduction.

Alternatively, β-keto esters can undergo hydrolysis followed by decarboxylation under acidic or basic conditions to yield a ketone. In the case of this compound, this process would lead to the formation of 3',4',5'-trimethoxyacetophenone (B153969). Further synthetic pathways can also convert the starting material to other carboxylic acids like 3,4,5-trimethoxyphenylacetic acid. google.com

Table 1: Saponification of this compound

| Reactant | Reagents | Product |

|---|

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is complex due to the presence of multiple reactive sites. libretexts.org The most acidic protons in the molecule are the α-hydrogens situated between the two carbonyl groups. A strong organometallic reagent will first act as a base and deprotonate this position to form a stable enolate. stackexchange.com

Once the enolate is formed, further reaction depends on the stoichiometry and the nature of the organometallic reagent. Standard Grignard and organolithium reagents typically add to the ketone carbonyl, which is generally more electrophilic than the ester carbonyl. An excess of the reagent will react with both the ketone and the ester, usually leading to tertiary alcohols after workup. libretexts.orgchemistrysteps.com

To achieve a selective synthesis of a different ketone (via nucleophilic acyl substitution at the ester position), the reactivity of the organometallic reagent must be attenuated. The use of organocuprates (Gilman reagents) or organocadmium reagents can sometimes favor selective reaction with the ester group over the ketone, or with an acyl chloride derivative of the starting material. libretexts.org However, the initial acid-base reaction with the α-hydrogen remains the most facile pathway.

Table 2: General Reactivity with Organometallic Reagents

| Step | Reagent | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Deprotonation | 1 eq. Grignard Reagent (R-MgX) | Magnesium Enolate | Fast acid-base reaction. stackexchange.com |

| 2. Nucleophilic Addition | >1 eq. Grignard Reagent (R-MgX) | Tertiary Alcohol | Subsequent attack on the carbonyl groups. chemistrysteps.com |

This compound is a crucial precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Chalcones, which are precursors to flavonoids, are typically synthesized through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. wikipedia.org This reaction occurs between an aromatic ketone and an aromatic aldehyde. wikipedia.org this compound can be readily converted to 3',4',5'-trimethoxyacetophenone via hydrolysis and decarboxylation. This acetophenone (B1666503) derivative then serves as the ketone component in the Claisen-Schmidt condensation with various substituted benzaldehydes to produce a diverse range of 3',4',5'-trimethoxychalcone analogues. researchgate.netjocpr.com

Flavones are subsequently synthesized from corresponding chalcones. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide to form a flavonol. manipal.edumanipal.edursc.orgrsc.orgresearchgate.net Therefore, if the chalcone (B49325) derived from 3',4',5'-trimethoxyacetophenone contains a hydroxyl group at the 2'-position of the other aromatic ring, it can be cyclized to form a flavone (B191248) skeleton. mdpi.com

Table 3: Representative Synthesis of a 3',4',5'-Trimethoxychalcone

| Ketone Precursor | Aldehyde | Base Catalyst | Product |

|---|---|---|---|

| 3',4',5'-Trimethoxyacetophenone | Benzaldehyde | NaOH or KOH | (E)-1-(3,4,5-Trimethoxyphenyl)-3-phenylprop-2-en-1-one |

β-Keto esters like this compound are valuable substrates for constructing tetrahydrofuran (B95107) rings. chemistryviews.orgorganic-chemistry.org A general strategy involves the generation of a dianion from the β-keto ester. researchgate.net This is typically achieved by using two equivalents of a strong base, such as sodium hydride followed by n-butyllithium. The first equivalent removes the more acidic α-hydrogen, and the second removes a less acidic proton from the terminal methyl group of the acetyl part (if it were ethyl acetoacetate) or another accessible position to form a dianion.

This highly nucleophilic dianion can then be reacted with electrophiles. For the synthesis of tetrahydrofurans, the dianion can be C-alkylated with a molecule containing both an electrophilic carbon and a masked hydroxyl group, such as epibromohydrin. nih.gov The initial alkylation is followed by an intramolecular O-alkylation, where the enolate oxygen attacks the epoxide ring, leading to the formation of a substituted tetrahydrofuran. nih.gov This methodology allows for the construction of complex, polysubstituted tetrahydrofuran systems. nih.gov

Table 4: General Scheme for Tetrahydrofuran Synthesis from a β-Keto Ester

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Formation of dianion from β-keto ester | Dianion |

| 2 | C-alkylation with an electrophile (e.g., epibromohydrin) | Alkylated β-keto ester intermediate |

| 3 | Intramolecular O-alkylation (cyclization) | Substituted Tetrahydrofuran |

A highly efficient and modern application of β-keto esters is in the synthesis of quinazolinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. mdpi.com Research has demonstrated a general and effective method for preparing 2-substituted quinazolinones from the reaction of β-keto esters with o-aminobenzamides. acs.orgorganic-chemistry.orgacs.orgnih.gov

This transformation can be catalyzed by phosphorous acid under metal- and oxidant-free conditions. acs.orgorganic-chemistry.org The reaction proceeds through a cyclocondensation mechanism followed by a selective C-C bond cleavage. acs.org When this compound is used as the β-keto ester substrate, it reacts with o-aminobenzamide to selectively yield 2-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one in excellent yields. acs.org This method is valued for its operational simplicity, high efficiency, and tolerance of various functional groups, making it a practical route for synthesizing complex quinazolinones. organic-chemistry.orgacs.org

Table 5: Synthesis of a Quinazolinone Derivative

| β-Keto Ester | Amine Reactant | Catalyst | Product |

|---|---|---|---|

| This compound | o-Aminobenzamide | Phosphorous Acid (H₃PO₃) | 2-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one |

Application in Heterocyclic Compound Formation

Synthesis of Colchicine-Related Tropolones

The synthesis of tropolone (B20159) derivatives, which are core structures in compounds like colchicine (B1669291), can be initiated from this compound. A key synthetic route involves the transformation of this starting material into intermediates that can be further elaborated into the seven-membered tropolone ring system.

One documented pathway begins with the preparation of this compound itself, which is synthesized from 3,4,5-trimethoxyacetophenone. The acetophenone is treated with sodium amide in anhydrous ether, followed by the addition of ethyl carbonate. This sequence yields the target β-ketoester, this compound. researchgate.net

This intermediate is then utilized in subsequent steps to build the colchicine framework. For instance, it can be involved in reactions that ultimately lead to the formation of β-[1-hydroxy-3-oxo-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone. researchgate.net This demonstrates the role of this compound as a foundational building block, providing the C6-C3 unit characteristic of the C-ring and the attached propyl chain of colchicine analogs. Further chemical modifications of these tropolone derivatives, such as reduction and dehydration, have been shown to advance the synthesis toward the final colchicine structure. researchgate.net

Table 1: Key Intermediates in the Synthesis of Colchicine-Related Tropolones

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound | Starting Material | researchgate.net |

| β-[1-hydroxy-3-oxo-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone | Intermediate | researchgate.net |

| β-[3-oxo-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone | Intermediate after Hydrogenation | researchgate.net |

| β-[3-hydroxy-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone | Reduced Intermediate | researchgate.net |

| β-[3-(3',4',5'-trimethoxyphenyl)-2-propenyl]-tropolone | Dehydration Product | researchgate.net |

Catalytic Formation of Benzoxocins

Based on the available scientific literature, the direct catalytic formation of benzoxocins utilizing this compound as a starting material is not extensively documented. Research in this specific area is not prominently featured in the reviewed sources.

Exploration of Novel Reaction Pathways and Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and designing novel molecular structures.

Friedel-Crafts Ring Closure Mechanisms

The trimethoxyphenyl group of this compound and its derivatives is susceptible to electrophilic aromatic substitution, enabling intramolecular Friedel-Crafts reactions to form new ring systems. This type of reaction is a key step in the synthesis of certain colchicine-related compounds. researchgate.net

For example, in the synthesis of β-(5,6,7-trimethoxyindenyl)-tropolone, a derivative of the initial tropolone product undergoes an intramolecular cyclization. This reaction proceeds when a glassy β-[3-hydroxy-3-(3',4',5'-trimethoxyphenyl)-1-propenyl]-tropolone is treated with concentrated hydrochloric acid and zinc chloride. The mechanism involves the formation of a carbocation which then acts as the electrophile. The electron-rich trimethoxyphenyl ring acts as the nucleophile, attacking the carbocation to close the ring and form the indene (B144670) system after subsequent dehydration. researchgate.net This transformation highlights the utility of the Friedel-Crafts reaction to construct fused ring systems integral to complex natural product analogs. researchgate.net

Radical Intermediates in Catalytic Reactions

The involvement of radical intermediates in catalytic reactions with this compound is not a widely reported area of study in the reviewed scientific literature. While radical chemistry represents a significant field in modern organic synthesis, its specific application to this compound has not been detailed in the available sources.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4,5-trimethoxyacetophenone |

| Benzoxocins |

| Colchicine |

| This compound |

| Ethyl carbonate |

| Hydrochloric acid |

| Sodium amide |

| Tropolones |

| Zinc chloride |

| β-(5,6,7-trimethoxyindenyl)-tropolone |

| β-[1-hydroxy-3-oxo-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone |

| β-[3-hydroxy-3-(3',4',5'-trimethoxyphenyl)-1-propenyl]-tropolone |

| β-[3-hydroxy-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone |

| β-[3-oxo-3-(3',4',5'-trimethoxyphenyl)-propyl]-tropolone |

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Design and Synthesis of Ethyl 3,4,5-Trimethoxybenzoylacetate Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its core structure, featuring a reactive β-ketoester system and a trimethoxyphenyl ring, allows for systematic modifications to explore and optimize interactions with biological targets.

The ester group in derivatives of the 3,4,5-trimethoxyphenyl scaffold is a critical site for modification to alter pharmacokinetic and pharmacodynamic properties. Research on analogous compounds, such as 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, has shown that changes to this moiety significantly impact biological activity. nih.gov For instance, the synthesis of various acyl groups, including linear alkyl, cyclic alkyl, and aromatic side chains, has been explored to establish a clear structure-activity relationship. nih.gov

Studies on these related structures indicate that di-ester modifications are crucial for enhancing chemoreversal activity in multi-drug resistant cancer cells. nih.gov The spatial arrangement and hydrophobicity conferred by the ester groups are determining factors. Specifically, di-trimethoxybenzoyl substitutions have been found to yield the highest activity, while simple aliphatic groups like acetyl or butyryl can lead to a complete loss of activity. nih.gov This suggests that for derivatives of this compound, both the size and aromaticity of the ester substituent are key considerations in designing potent compounds. The carboxyl group of related structures like 3,4,5-trimethoxycinnamic acid is a frequently modified site, with ester and amide derivatives being the most commonly reported analogues. nih.gov

| Modification Type | Substituent Example | Impact on Chemoreversal Activity |

|---|---|---|

| Di-ester (Aromatic) | Di-3,4,5-trimethoxybenzoyl | Most potent activity |

| Di-ester (Aromatic) | Di-3,4-dimethoxycinnamoyl | High activity |

| Di-ester (Cyclic Alkyl) | Di-cyclohexanecarbonyl | Moderate activity |

| Di-ester (Aliphatic) | Acetyl or Butyryl | No activity observed |

| Mono-ester vs. Di-ester | Mono- and Di-3,4,5-trimethoxybenzoyl | Di-ester consistently more active, highlighting importance of spatial arrangement |

Flavonoids, a class of natural products with diverse biological activities, can be synthesized using β-ketoesters like this compound as precursors. A common synthetic route involves the cyclocondensation of the β-ketoester with a substituted phenol (B47542). mdpi.com Further derivatization of the resulting flavonoid scaffold by incorporating heterocyclic rings, such as 1,2,4-triazole (B32235) or 1,2,3-triazole, has become a prominent strategy in medicinal chemistry to enhance potency and metabolic stability. nih.govnih.gov

The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), can act as a stable linker and participate in hydrogen bonding and dipole interactions, improving binding to biological targets. mdpi.comnih.gov For example, a series of flavonol derivatives incorporating a 1,2,4-triazole Schiff base moiety demonstrated significant antifungal activities against various plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov Similarly, chalcones bearing the 3,4,5-trimethoxyphenyl group have been converted into hybrid compounds containing a 1,2,4-triazole ring, which were investigated as novel antimitotic agents. mdpi.com These studies show that the triazole moiety is a valuable addition to flavonoid structures derived from this compound for developing new therapeutic agents.

| Base Scaffold | Heterocyclic Moiety | Synthesis Approach | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Flavonol | 1,2,4-Triazole Schiff Base | Multi-step synthesis from flavonol precursors | Potent antifungal activity against plant pathogens | nih.gov |

| Chalcone (B49325)/Flavone (B191248) | 1,2,3-Triazole linked Glycoside | Click Chemistry (CuAAC) | Marine antifouling applications | mdpi.com |

| Chalcone | 1,2,4-Triazole | Reaction of chalcone-derived secondary alcohols with 1,2,4-triazole | Antimitotic and antiproliferative activity in breast cancer cells | mdpi.com |

| Flavonoid | Bis-1,2,3-triazole (as linker for dimers) | Click Chemistry (CuAAC) | Potent and selective BCRP inhibitors for overcoming multi-drug resistance | nih.gov |

The core structure of this compound can be elaborated to design receptor antagonists. While direct studies on this specific compound are limited, principles from analogous structures provide a roadmap for molecular design. For pure estrogen receptor (ER) antagonists, a common structural feature is a core scaffold with a long side-chain, often attached at a specific position to interfere with receptor dimerization and co-activator binding. nih.gov

In the design of P2Y14 receptor antagonists, a heterocyclic scaffold such as 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid has been explored. nih.gov Structure-activity relationship studies of these antagonists revealed that specific substitutions are critical for affinity. For example, replacing a key carboxylate group with a tetrazole or truncating an aryl group at the 5-position led to reduced affinity. nih.gov Conversely, inserting a short methylene (B1212753) spacer between aromatic and amino moieties was favorable. These findings suggest that to achieve antagonistic activity from an this compound-derived scaffold, modifications could involve introducing extended side chains, specific heterocyclic systems like triazoles, and carefully positioned functional groups such as carboxylates that are crucial for receptor interaction.

| Receptor Target | Key Structural Feature | Rationale/Effect |

|---|---|---|

| Estrogen Receptor (ERα) | Long side-chain attached to the core | Interferes with receptor dimerization and co-activator interaction |

| P2Y14 Receptor | Core phenyl ring with a key carboxylate group | Essential for binding affinity; replacement reduces potency |

| P2Y14 Receptor | Triazole moiety | Forms part of a successful antagonist scaffold |

| P2Y14 Receptor | Insertion of a three-methylene spacer | Favorable for activity in certain analogue series |

Computational Approaches to SAR

Computational methods are indispensable for understanding and predicting the biological activity of novel compounds, thereby guiding rational drug design.

QSAR is a computational technique that correlates the physicochemical properties of molecules with their biological activities to generate predictive models. nih.gov For derivatives that can be synthesized from this compound, such as those containing triazole rings, 3D-QSAR studies have been instrumental in elucidating the structural requirements for activity. These studies build models based on a series of related compounds to identify key molecular fields (e.g., steric, electrostatic, hydrophobic) that influence potency. nih.govresearchgate.net

For instance, a 3D-QSAR study on triazole derivatives as antifungal agents identified that specific steric and electrostatic fields around the molecule were critical for activity. researchgate.net The resulting models, which typically exhibit high correlation coefficients (R²) and cross-validation coefficients (Q²), produce contour maps that visualize favorable and unfavorable regions for substitution. nih.govresearchgate.net These maps guide chemists in designing new derivatives with enhanced activity by placing bulky or electron-withdrawing/donating groups in optimal positions. QSAR models are powerful tools for virtual screening and lead optimization in the development of new drugs. nih.gov

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| Pharmacophore-based 3D-QSAR (AAARRR.1061) | Correlation Coefficient (R²) | 0.865 | Indicates a strong correlation between predicted and actual activity for the training set. |

| Cross-validation Coefficient (Q²) | 0.718 | Demonstrates good predictive power and robustness of the model. | |

| F value | 72.3 | Indicates high statistical significance of the model. |

The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into a target's binding site. Molecular mechanics and conformational analysis are computational methods used to determine the preferred shapes and relative energies of different conformers.

| Structural Factor | Finding | Implication for SAR |

|---|---|---|

| Overall Geometry | A planar geometry is favored due to π-electron delocalization. | Maintaining planarity in the core structure is likely to enhance stability and activity. |

| Ester Moiety Orientation | Identified as the most determinant factor for the overall stability of the molecule. | Modifications that lock the ester group in a favorable conformation could increase potency. |

| Isomerism (trans vs. cis) | The trans isomer was found to be the lowest energy state. | Synthetic strategies should aim to produce the more stable and likely more active trans isomer. |

| Intramolecular Interactions | Specific (C)H···O and (O)H···O interactions stabilize certain conformers. | The presence and orientation of hydrogen bond donors/acceptors are critical for conformational preference. |

V. Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide precise information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assignment of Ethyl 3,4,5-trimethoxybenzoylacetate. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

The molecular structure of this compound contains several distinct proton and carbon environments. The aromatic region is characterized by two equivalent protons on the trimethoxyphenyl ring, appearing as a singlet due to symmetrical substitution. The three methoxy (B1213986) groups, with two being equivalent (at C3 and C5) and one distinct (at C4), often yield two separate signals. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The central methylene (B1212753) group, positioned between two carbonyl groups, exists in a unique chemical environment. This keto-ester functionality can exhibit tautomerism, leading to the presence of both keto and enol forms in solution, which can sometimes result in two sets of signals for the protons and carbons near the point of tautomerization.

Based on analyses of structurally similar compounds, such as (E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one and various ethyl esters, the predicted chemical shifts for this compound are detailed below. rsc.orgmdpi.com

Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-2', H-6') | ~ 7.20 | s (singlet) | 2H |

| -OCH₂CH₃ | ~ 4.25 | q (quartet) | 2H |

| -COCH₂CO- | ~ 3.95 | s (singlet) | 2H |

| Ar-OCH₃ (C4') | ~ 3.90 | s (singlet) | 3H |

| Ar-OCH₃ (C3', C5') | ~ 3.85 | s (singlet) | 6H |

| -OCH₂CH₃ | ~ 1.30 | t (triplet) | 3H |

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms, including quaternary carbons which are not observed in proton NMR. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with carbonyl carbons appearing significantly downfield. askfilo.comlibretexts.org

Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl C=O | ~ 192.0 |

| Ester C=O | ~ 167.0 |

| Ar-C (C-4') | ~ 153.0 |

| Ar-C (C-3', C-5') | ~ 143.0 |

| Ar-C (C-1') | ~ 129.0 |

| Ar-C (C-2', C-6') | ~ 106.0 |

| -OCH₂CH₃ | ~ 61.5 |

| Ar-OCH₃ (C-4') | ~ 61.0 |

| Ar-OCH₃ (C-3', C-5') | ~ 56.5 |

| -COCH₂CO- | ~ 46.0 |

| -OCH₂CH₃ | ~ 14.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pubcolumbia.edu An HSQC spectrum would show a cross-peak connecting the proton signal at ~7.20 ppm to the carbon signal at ~106.0 ppm, confirming the C-H bond of the aromatic ring. Similarly, it would correlate the ethyl group's protons and carbons and the methylene protons and carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.educolumbia.edu This allows for the assembly of molecular fragments. For this compound, HMBC is instrumental in connecting the aromatic ring to the keto-ester chain and confirming the positions of the methoxy and ethyl ester groups.

Predicted Key HMBC Correlations

| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Inferred Connectivity |

|---|---|---|

| Ar-H (H-2', H-6') | Benzoyl C=O (~192.0 ppm) | Aromatic ring is attached to the benzoyl carbonyl. |

| Ar-H (H-2', H-6') | Ar-C (C-4') (~153.0 ppm) | Confirms aromatic ring structure. |

| -COCH₂CO- | Benzoyl C=O (~192.0 ppm) | Methylene group is adjacent to the benzoyl carbonyl. |

| -COCH₂CO- | Ester C=O (~167.0 ppm) | Methylene group is adjacent to the ester carbonyl. |

| -OCH₂CH₃ | Ester C=O (~167.0 ppm) | Confirms the ethyl ester group. |

| Ar-OCH₃ | Ar-C (C-3', C-4', C-5') | Confirms methoxy groups are attached to the aromatic ring. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The two techniques are complementary; FT-IR measures the absorption of infrared radiation, which is strong for polar bonds, while FT-Raman measures the scattering of light, which is more sensitive to non-polar, symmetric bonds.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups (C=O) of the ketone and the ester. The C-O bonds of the ester and ether functionalities will also produce strong signals in the fingerprint region. The aromatic ring will have characteristic C=C and C-H stretching vibrations. FT-Raman would be effective in observing the symmetric vibrations of the aromatic ring.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Ester) | -COO- | ~ 1735 | Strong |

| C=O Stretch (Ketone) | Ar-CO- | ~ 1685 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | -COO- | 1300 - 1150 | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | ~ 1250 & ~1050 | Strong |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 parts per million), the molecular formula can be deduced.

For this compound, the molecular formula is C₁₄H₁₈O₆. chemspider.comnih.govsigmaaldrich.com The exact monoisotopic mass can be calculated from the masses of the most abundant isotopes of each element.

Calculated Monoisotopic Mass: 282.110338 Da chemspider.com

An experimental HRMS analysis, often using electrospray ionization (ESI), would be expected to produce a signal for the protonated molecule [M+H]⁺ at an m/z value extremely close to 283.1176. The close agreement between the measured mass and the calculated mass provides definitive evidence for the molecular formula C₁₄H₁₈O₆, ruling out other potential formulas with the same nominal mass. For instance, a research finding for a related compound showed a measured value of 356.1132 for a calculated mass of 356.1134, well within the accepted margin of error. mdpi.com

Vi. Biological and Pharmacological Investigations of Ethyl 3,4,5 Trimethoxybenzoylacetate and Its Derivatives

Antifouling Activity Studies

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, poses significant challenges to maritime industries. Consequently, there is ongoing research into novel, environmentally benign antifouling agents. Derivatives of Ethyl 3,4,5-trimethoxybenzoylacetate have been explored in this context.

Synthetic compounds incorporating the 3,4,5-trimethoxyphenyl group have demonstrated potential in preventing the settlement of marine organisms.

Thioxanthone Derivatives : A study involving the synthesis of various thioxanthone derivatives included 1-[(3,4,5-trimethoxyphenyl)amino]-4-propoxy-9H-thioxanthen-9-one, which was evaluated for its antifouling properties. These compounds were screened for their ability to inhibit the settlement of mussel plantigrades, an important step in the biofouling process. nih.gov

Triazole Derivatives : In other research, a chalcone (B49325) derivative featuring a 3,4,5-trimethoxyphenyl group was synthesized and linked to a pyranose sugar via a triazole ring. This hybrid molecule, (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(4-(((E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, was noted for its antifouling activity. mdpi-res.com

Understanding the mechanism by which a compound prevents fouling is crucial for developing effective and targeted antifouling solutions. For derivatives of this compound, one of the proposed mechanisms involves the inhibition of key enzymes involved in the adhesion process of marine organisms.

Tyrosinase is a copper-containing enzyme that plays a critical role in the production of melanin (B1238610) and other polyphenolic compounds in a wide range of organisms. In marine mussels, the related enzyme phenoloxidase is essential for the formation and hardening of byssal threads, which are adhesive plaques used to attach to surfaces. nih.gov Inhibition of this enzyme can therefore disrupt the settlement and adhesion process, representing a non-toxic antifouling strategy. nih.gov

While direct studies linking the antifouling activity of this compound derivatives specifically to tyrosinase inhibition are limited, the structural features of these compounds suggest it as a plausible mechanism. Phenolic compounds are known to be effective tyrosinase inhibitors, often acting by chelating the copper ions within the enzyme's active site. researchgate.netnih.gov Given that derivatives of this compound contain a substituted phenolic ring system, they may interact with and inhibit tyrosinase or phenoloxidase, thereby preventing the adhesion of fouling organisms. This mechanism is an active area of investigation for new antifouling agents. nih.govresearchgate.net

Mechanisms of Antifouling Action

Antitumor and Antiproliferative Research

The 3,4,5-trimethoxyphenyl group is a structural feature of several known potent anticancer agents, including the natural product combretastatin (B1194345) A-4. This has inspired the synthesis and evaluation of numerous derivatives of this compound for their effects on cancer cell growth and proliferation.

Derivatives incorporating the 3,4,5-trimethoxyphenyl scaffold have shown significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Chalcone derivatives bearing the 3,4,5-trimethoxyphenyl ring have been extensively studied. For instance, a series of chalcones demonstrated potent antiproliferative effects against colorectal and prostate cancer cell lines. nih.gov Another study on a ciprofloxacin-chalcone hybrid containing the 3,4,5-trimethoxy moiety reported dose-dependent growth inhibition in liver (HepG2) and breast (MCF-7) cancer cells. waocp.org

Similarly, pyrrolizine and pyrrolidone derivatives with the same functional group have been synthesized and evaluated. Certain pyrrolizine compounds displayed high cytotoxicity against breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines, as well as against a multidrug-resistant breast cancer cell line (MCF-7/ADR). nih.gov

Below are tables summarizing the reported antiproliferative activities of various derivatives.

Table 1: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Chalcone Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Chalcone 13 | HCT116 | Colorectal | 5.1 ± 0.4 | nih.gov |

| Chalcone 13 | HT-29 | Colorectal | 4.5 ± 0.5 | nih.gov |

| Chalcone 13 | DU145 | Prostate | 2.6 ± 0.2 | nih.gov |

| Chalcone 13 | PC3 | Prostate | 3.5 ± 0.1 | nih.gov |

| Ciprofloxacin Chalcone Hybrid (CCH) | HepG2 | Liver | 5.6 ± 0.42 (48h) | waocp.org |

| Ciprofloxacin Chalcone Hybrid (CCH) | MCF-7 | Breast | 11.5 ± 0.9 (48h) | waocp.org |

Table 2: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Pyrrolizine and Imidazo[1,2-a]quinoxaline (B3349733) Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Pyrrolizine 16a | MCF-7 | Breast | 0.10 | nih.gov |

| Pyrrolizine 16b | MCF-7 | Breast | 0.14 | nih.gov |

| Pyrrolizine 16d | MCF-7 | Breast | 0.14 | nih.gov |

| Pyrrolizine 16a | A2780 | Ovarian | 0.13 | nih.gov |

| Pyrrolizine 16a | HT29 | Colon | 0.18 | nih.gov |

| Imidazo[1,2-a]quinoxaline 5a | A549 | Lung | 3.53 | nih.gov |

| Imidazo[1,2-a]quinoxaline 5l | A549 | Lung | 1.34 | nih.gov |

| Imidazo[1,2-a]quinoxaline 5a | MDA-MB-231 | Breast | 5.77 | nih.gov |

Research into the anticancer effects of this compound derivatives has revealed that they can interfere with multiple cellular pathways essential for cancer cell survival and proliferation.

Inhibition of Tubulin Polymerization : A primary mechanism of action for many compounds containing the 3,4,5-trimethoxyphenyl ring is the disruption of microtubule dynamics through inhibition of tubulin polymerization. nih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to the colchicine (B1669291) site on tubulin, these agents prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. nih.govnih.gov This antimitotic activity is a hallmark of this class of compounds. nih.gov

Inhibition of Oncogenic Kinases : Certain derivatives have been shown to inhibit multiple oncogenic kinases. For example, some pyrrolizine derivatives were found to be kinase inhibitors. nih.gov A series of imidazo[1,2-a]quinoxaline analogues containing two 3,4,5-trimethoxyphenyl moieties were identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Further investigation showed that these compounds could also downregulate the expression of key oncogenes such as KRAS and MAP2K. nih.gov

Induction of Apoptosis and Cell Cycle Arrest : A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. The ciprofloxacin-chalcone hybrid (CCH) was shown to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in HepG2 and MCF-7 cells. waocp.org This effect was associated with the upregulation of the tumor suppressor protein p53 and a reduction in the expression of the inflammatory enzyme cyclooxygenase-2 (COX-2). waocp.org Similarly, studies on 1,3,4-thiadiazole (B1197879) derivatives suggest a possible mechanism involving caspase 8, a key protein in the apoptotic pathway. mdpi.com

Mechanisms of Action in Cancer Pathways

Platelet Activating Factor (PAF) Antagonism Research

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. nih.gov Consequently, the development of PAF receptor antagonists is a significant area of pharmacological research. Derivatives incorporating the 3,4,5-trimethoxybenzoyl structure have been identified as a novel series of specific and competitive inhibitors of the PAF receptor. nih.gov

The design of these antagonists was guided by molecular modeling comparisons with known PAF antagonists. This led to the synthesis of various trialkoxyaryl derivatives, which were then evaluated for their ability to inhibit PAF-induced platelet aggregation and displace radiolabeled PAF from its receptor sites. nih.govdrugbank.com These studies have established that the 3,4,5-trimethoxybenzoyl moiety is a key structural feature for achieving potent PAF antagonism.

In Vitro and In Vivo Efficacy of Derivatives

The efficacy of 3,4,5-trimethoxybenzoyl derivatives as PAF antagonists has been demonstrated through both in vitro and in vivo studies.

In Vitro Efficacy: In laboratory settings, these compounds have shown potent inhibitory effects on PAF-induced platelet aggregation. For example, a series of 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine derivatives were synthesized and tested. The substitution on the piperazine (B1678402) ring significantly influenced their activity, with the platelet aggregation inhibitory activity increasing to an IC₅₀ of 0.07 µM for the most potent compound. drugbank.com Another study highlighted a derivative, 2-(hexyloxy)-1,3-dimethoxy-5-[4-(4-methylthiazol-5-yl)butyl]benzene, which exhibited a pKb of 7.14 as a competitive inhibitor of the PAF receptor in rabbit-washed platelets. nih.gov

| Compound Class | Derivative Example | In Vitro Activity | Measurement |

| Piperazine | Compound 1h | 0.07 µM | IC₅₀ (Platelet Aggregation Inhibition) |

| Piperazine | Compound 1k | 0.05 µM | Maximum [³H]PAF Displacement |

| Trialkoxyaryl | Compound 38 | 7.14 | pKb |

In Vivo Efficacy: The therapeutic potential of these derivatives has also been assessed in living organisms. The compound trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731) has demonstrated oral activity in rats. It was effective in inhibiting PAF-induced cutaneous vascular permeability with an ED₅₀ of 30 mg/kg when administered orally. This finding is significant as it indicates that these antagonists can be absorbed and remain active when taken orally, a desirable characteristic for drug development.

Receptor Binding Inhibition Mechanisms

Research into the mechanism of action has revealed that 3,4,5-trimethoxybenzoyl derivatives act as specific and competitive antagonists at the PAF receptor. nih.gov This means they bind to the same site on the receptor as PAF itself, thereby blocking PAF from binding and initiating its signaling cascade. The equilibrium dissociation constants (K B ) for the antagonist L-652,731, determined from both receptor binding inhibition and the inhibition of PAF-induced platelet aggregation, were found to be in close agreement (2.7 x 10⁻⁸ M and 2.1 x 10⁻⁸ M, respectively). This consistency suggests that the compound's primary action is at the receptor level, without interfering with subsequent intracellular steps.

Further structural studies and molecular modeling have provided insights into the specific interactions required for PAF antagonism. A proposed model for the PAF receptor suggests a "tetrapolarized structure" with alternating electropositive and hydrophobic areas. drugbank.com The antagonistic activity of the 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine derivatives appears to be related to a "double 'Cache-oreilles' (ear-muffs)" system revealed by 3D electrostatic potential maps. This model suggests that two areas of negative electrostatic potential, at specific distances from each other (a shorter one at 6-7 Å and a longer one at 11-14 Å), are required for increased PAF antagonistic activity. drugbank.com This structural hypothesis helps to explain the structure-activity relationships observed within this class of compounds.

Investigations into Other Biological Activities

Antibacterial Activity

The 3,4,5-trimethoxybenzoyl structural motif has been incorporated into various molecular frameworks to explore their potential as antimicrobial agents. A study involving the synthesis of a series of 1-(3,4,5-trimethoxybenzoyl)-3-aryl thiourea (B124793) derivatives (1a-o) investigated their antibacterial properties. These compounds were screened against both gram-positive and gram-negative bacterial strains. The results indicated that the synthesized thiourea derivatives exhibited low activity towards the tested microorganisms when compared to the standard drug, chloramphenicol.

| Compound Series | Tested Against | Activity Level (Compared to Chloramphenicol) |

| 1-(3,4,5-trimethoxybenzoyl)-3-arylthioureas | Gram-positive and Gram-negative bacteria | Low |

While this particular series did not show strong promise, the investigation highlights the continued interest in the 3,4,5-trimethoxybenzoyl group as a scaffold in the design of new potential therapeutic agents, including those with antimicrobial applications.

Cardiac Pharmacological Studies

The pharmacological effects of 3,4,5-trimethoxybenzoate (B1228286) derivatives have also been examined in the context of cardiovascular systems. A study on 5-(N,N-diethylamino)-n-pentyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-5) explored its effects on cardiac and vascular preparations. The research found that TMB-5 inhibited muscle contractions induced by various stimulants in a manner unrelated to specific receptors. nih.gov

Notably, TMB-5 demonstrated a significant ability to raise the threshold for cardiac arrhythmias at concentrations of 7x10⁻⁷ to 7x10⁻⁶ M. This suggests a potential antiarrhythmic action for compounds containing the 3,4,5-trimethoxybenzoate structure. The study concluded that TMB-5 could be a promising candidate for an antiarrhythmic agent, alongside some skeletal muscle relaxation properties. nih.gov

Vii. Theoretical Chemistry and Computational Modeling in Research

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide information about electron distribution and energy levels. cuny.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large organic molecules like Ethyl 3,4,5-trimethoxybenzoylacetate. nih.gov In a typical DFT study, the geometry of the molecule is first optimized to find its most stable conformation (lowest energy state). nih.gov

For a molecule like this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles. nih.gov For instance, a study on dimethoxybenzene derivatives using the B3LYP functional demonstrated its reliability in determining the lowest total energy for such systems. researchgate.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. researchgate.net These calculations would reveal the precise spatial arrangement of the ethyl ester, the acetyl group, and the trimethoxy-substituted benzene (B151609) ring, providing a foundational understanding of its three-dimensional structure.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is often explored using DFT calculations. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govoaji.net This energy gap can be used to understand the potential for intramolecular charge transfer within the this compound molecule. researchgate.net For example, the distribution of the HOMO and LUMO across the molecule would indicate which regions are electron-rich (likely the trimethoxybenzene ring) and which are electron-poor (likely the β-dicarbonyl moiety), highlighting the pathways for charge transfer.

Table 1: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table presents theoretical parameters that can be derived from HOMO and LUMO energies, providing insights into the reactivity of a chemical compound.

Prediction of Molecular Properties and Reactivity

Computational methods are also adept at predicting various properties and reactivity patterns of molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net

Different colors on the MEP map indicate different potential values. Typically, red regions represent areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen. researchgate.net Blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, MEP analysis would likely show negative potential around the carbonyl and methoxy (B1213986) oxygen atoms, making them sites for interaction with electrophiles. Conversely, positive regions might be located on the hydrogen atoms of the methylene (B1212753) group. This analysis is instrumental in predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized, Lewis-like picture of the bonding in a molecule. wisc.edu NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is a key aspect of hyperconjugation. juniperpublishers.com

In this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the methoxy oxygen atoms into the antibonding orbitals of the benzene ring. This delocalization contributes to the stability of the molecule. The analysis provides information on the hybridization of atomic orbitals and the polarity of bonds, offering a detailed description of the electronic structure. juniperpublishers.com The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions, providing a deeper understanding of the electronic effects that govern the molecule's structure and reactivity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Fukui Functions for Reactivity Prediction

In the field of computational chemistry, Fukui functions have emerged as a powerful tool for predicting the reactivity of chemical species. numberanalytics.com These functions, derived from conceptual density functional theory (DFT), help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks within a molecule. nih.govfaccts.de The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when the total number of electrons in the system is altered. scm.com

For a given atom within a molecule, condensed Fukui functions are calculated to predict its susceptibility to different types of chemical reactions. scm.com There are three main types of condensed Fukui functions:

f+ : for predicting nucleophilic attack (where an electron is added).

f- : for predicting electrophilic attack (where an electron is removed).

f0 : for predicting radical attack.

A higher value of a particular Fukui function at an atomic site indicates a greater propensity for that type of reaction to occur at that location. numberanalytics.com

While no specific computational studies detailing the Fukui functions for this compound are publicly available, we can infer its reactivity by examining theoretical studies on structurally similar compounds, such as esters of gallic acid (3,4,5-trihydroxybenzoic acid) and other substituted acetophenones. repec.orgresearchgate.net

Computational investigations into the antioxidant properties of gallic acid and its esters reveal significant electronic activity centered on the substituted benzene ring. researchgate.net Theoretical studies on various substituted aromatic compounds consistently show that the distribution of electron density, and therefore the Fukui functions, are heavily influenced by the nature and position of substituents on the aromatic ring. researchgate.net

In the case of this compound, the key structural features influencing its reactivity are the 3,4,5-trimethoxyphenyl group and the ethyl acetoacetate (B1235776) moiety. The methoxy groups (-OCH3) are electron-donating, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the ethyl acetoacetate group is electron-withdrawing.

Based on the analysis of related molecules, a hypothetical table of condensed Fukui function values for selected atoms in this compound can be constructed to predict its chemical reactivity. The following table illustrates the expected trends in reactivity. It is important to note that these are predicted values based on the known electronic effects of the substituent groups and findings from analogous compounds, and not from direct calculation on this compound.

Interactive Data Table: Predicted Fukui Functions for Key Atomic Sites in this compound

| Atom/Group | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f0 (Radical Attack) | Predicted Most Likely Reaction |

| Carbonyl Carbon (ketone) | High | Low | Moderate | Nucleophilic Addition |

| Methylene Carbon (α-carbon) | Moderate | High | Moderate | Electrophilic Substitution |

| Aromatic Ring Carbons | Low | High (ortho/para to -OCH3) | Moderate | Electrophilic Aromatic Sub. |

| Oxygen (ketone) | Low | High | Low | Electrophilic Attack |

| Oxygen (ester carbonyl) | Low | High | Low | Electrophilic Attack |

Detailed Research Findings from Analogous Systems:

Studies on Gallic Acid Esters: Research on the antioxidant mechanism of gallic acid esters indicates that the phenolic hydrogens are primary sites for radical scavenging. researchgate.net This suggests that in related compounds like this compound, the hydrogens on the methoxy groups or the α-carbon could be susceptible to radical abstraction, although to a lesser extent than phenolic hydrogens.

Fukui Function Analysis of Substituted Benzoates: A computational study on Methyl 4-methoxybenzoate (B1229959) demonstrated that the Fukui functions can effectively predict the sites for electrophilic and nucleophilic attack. researchgate.net For this molecule, the aromatic ring carbons ortho and para to the methoxy group were identified as the most probable sites for electrophilic attack, which aligns with established principles of aromatic chemistry. researchgate.net

Reactivity of Acetophenones: Computational analyses of substituted acetophenones indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic substitution, with the regioselectivity being directed by the substituents.

By analogy, for this compound, the carbonyl carbon of the ketone is expected to be a prime target for nucleophiles. The electron-rich trimethoxyphenyl ring, activated by the three methoxy groups, is predicted to be reactive towards electrophiles, particularly at the positions ortho to the methoxy groups (C2 and C6). The α-carbon, situated between two carbonyl groups, is acidic and thus a likely site for deprotonation and subsequent reaction with electrophiles.

The application of Fukui functions provides a theoretical framework for understanding and predicting the complex reactivity of molecules like this compound. While direct computational data for this specific compound is not available, the analysis of structurally related molecules offers valuable insights into its probable chemical behavior.

Viii. Future Research Directions and Potential Applications

Development of Novel Therapeutic Agents

The 3,4,5-trimethoxyphenyl group, a key structural component of Ethyl 3,4,5-trimethoxybenzoylacetate, is a well-established pharmacophore in medicinal chemistry, most notably for its role in anticancer agents. This moiety is a critical feature of combretastatin (B1194345) A-4, a potent natural product that inhibits tubulin polymerization. nih.gov The structural simplicity and potent biological activity of the 3,4,5-trimethoxyphenyl group have inspired the synthesis of numerous derivatives as potential therapeutic agents.

Future research will likely focus on utilizing this compound as a versatile starting material for the synthesis of a new generation of therapeutic compounds. The β-keto ester functionality within the molecule provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. This could lead to the development of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One promising avenue of research is the design and synthesis of novel tubulin polymerization inhibitors. By modifying the ethyl acetate (B1210297) portion of the molecule and introducing different heterocyclic or aromatic rings, it may be possible to create compounds that bind with high affinity to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The antiproliferative activities of such novel derivatives could be evaluated against a panel of human cancer cell lines to identify lead compounds for further development.

Table 1: Examples of Biologically Active Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety

| Compound | Biological Activity | Reference |

| Combretastatin A-4 | Tubulin Polymerization Inhibitor, Anticancer | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Tubulin Polymerization Inhibitor, Anticancer | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Tubulin Polymerization Inhibitor, Anticancer | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibitor, Anticancer | tandfonline.com |

Advancements in Sustainable Antifouling Technologies

Marine biofouling, the accumulation of unwanted organisms on submerged surfaces, poses a significant economic and environmental challenge. nih.gov Traditional antifouling coatings have often relied on toxic biocides, such as tributyltin (TBT), which have been banned due to their detrimental effects on marine ecosystems. nih.gov Consequently, there is a pressing need for the development of environmentally friendly antifouling technologies.

Natural products and their derivatives are emerging as a promising source of sustainable antifouling agents. nih.gov Many marine organisms produce secondary metabolites to deter fouling, and these compounds often have novel mechanisms of action and are biodegradable. nih.gov Given the known biological activities of compounds containing the 3,4,5-trimethoxyphenyl moiety, including antimicrobial and cytotoxic effects, this compound and its derivatives represent a potential, yet unexplored, avenue for the development of novel antifouling agents.

Future research in this area could involve synthesizing a library of derivatives of this compound and evaluating their antifouling efficacy against key marine fouling organisms, such as bacteria, diatoms, barnacles, and mussels. The goal would be to identify compounds that can inhibit larval settlement or biofilm formation without causing broad-spectrum toxicity to non-target marine life. The development of such "non-toxic" or "fouling-release" coatings is a major goal in sustainable antifouling research.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The pharmaceutical and chemical industries are increasingly adopting these principles to minimize their environmental footprint. nih.gov Future research on this compound should include the development of more sustainable and environmentally benign synthetic methodologies.

Traditional methods for the synthesis of β-keto esters often involve the use of hazardous reagents and solvents. nih.gov Green chemistry approaches that could be applied to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as lipases, for the transesterification of simpler esters to produce this compound offers a mild and selective alternative to traditional chemical methods. nih.gov

Heterogeneous Catalysis: The development of recyclable solid acid catalysts, such as silica-supported boric acid, can simplify product purification and reduce waste generation. beilstein-journals.org

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions under solvent-free conditions, often accelerated by microwave irradiation, can significantly reduce solvent waste and energy consumption. nih.gov

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green synthesis. nih.gov

By exploring these green chemistry approaches, it will be possible to develop more sustainable and cost-effective methods for the production of this compound and its derivatives.

Table 2: Comparison of Traditional and Green Synthesis Approaches for β-Keto Esters

| Approach | Traditional Methods | Green Chemistry Alternatives |

| Catalyst | Strong bases (e.g., sodium ethoxide) | Enzymes (e.g., lipases), Recyclable solid acids |

| Solvents | Volatile organic solvents (e.g., benzene (B151609), carbon tetrachloride) | Solvent-free, Water, Bio-based solvents |

| Energy | Conventional heating | Microwave irradiation |

| Waste | Significant generation of hazardous waste | Reduced waste, easier catalyst recycling |

Further Elucidation of Mechanistic Pathways in Biological Systems

While the 3,4,5-trimethoxyphenyl moiety is a known inhibitor of tubulin polymerization, the precise molecular interactions and downstream signaling pathways affected by compounds derived from this compound warrant further investigation. nih.govnih.gov A deeper understanding of their mechanism of action is crucial for the rational design of more effective and selective therapeutic agents.

Future research should focus on detailed mechanistic studies to elucidate how these compounds interact with their biological targets. Key areas of investigation include:

Tubulin Isotype Specificity: Investigating whether derivatives of this compound exhibit selectivity for specific tubulin isotypes, which could lead to more targeted cancer therapies with reduced side effects.

Cell Cycle Analysis: Detailed studies on the effects of these compounds on cell cycle progression, including the identification of key regulatory proteins that are modulated, such as cyclins and cyclin-dependent kinases. nih.gov

Induction of Apoptosis: Elucidating the specific apoptotic pathways activated by these compounds, including the roles of caspases and members of the Bcl-2 family of proteins. nih.govnih.gov